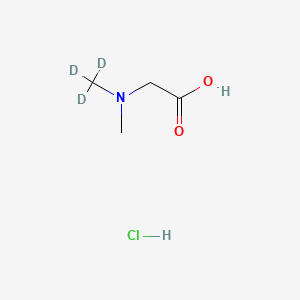

![molecular formula C20H20Cl2N8O6 B12298202 2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12298202.png)

2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

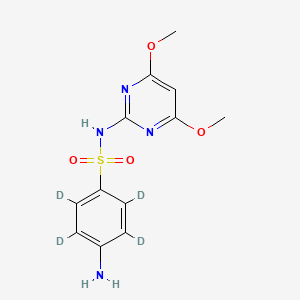

2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, carboxyl, and pteridine moieties. These functional groups contribute to its diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[[3,5-Dichlor-4-[(2,4-Diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentandisäure umfasst mehrere Schritte, ausgehend von leicht verfügbaren Vorstufen. Die wichtigsten Schritte sind:

Bildung des Pteridinrings: Dies wird typischerweise durch die Kondensation geeigneter Diamine mit Formyl- oder Acylderivaten erreicht.

Einführung der Dichlor- und Aminogruppen: Chlorierungs- und anschließende Aminierungsreaktionen werden verwendet, um die Dichlor- und Aminofunktionen am Benzoylring einzuführen.

Kupplungsreaktionen: Der letzte Schritt umfasst die Kupplung des Pteridinderivats mit dem Benzoylzwischenprodukt unter kontrollierten Bedingungen, um die Zielverbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf der Maximierung von Ausbeute und Reinheit liegt. Techniken wie kontinuierliche Flussreaktoren und fortschrittliche Reinigungsmethoden wie Chromatographie und Kristallisation werden oft eingesetzt, um eine qualitativ hochwertige Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-[[3,5-Dichlor-4-[(2,4-Diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentandisäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Natriumborhydrid können bestimmte funktionelle Gruppen in ihre reduzierte Form umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Amine, Thiole und Alkohole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Pteridinderivaten mit zusätzlichen Sauerstoff-Funktionalitäten führen, während Substitutionsreaktionen verschiedene Gruppen an den Dichlorpositionen einführen können.

Wissenschaftliche Forschungsanwendungen

2-[[3,5-Dichlor-4-[(2,4-Diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentandisäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Untersucht auf sein Potenzial als Enzymhemmer oder -aktivator, der verschiedene biologische Wege beeinflusst.

Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung von Krankheiten, insbesondere solchen, die mit Enzymfehlregulation einhergehen.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und als Vorläufer für die Herstellung von Pharmazeutika und Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-[[3,5-Dichlor-4-[(2,4-Diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentandisäure umfasst seine Interaktion mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an aktiven Zentren zu binden und die Aktivität dieser Zielstrukturen zu modulieren. Dies kann zu einer Hemmung oder Aktivierung biochemischer Pfade führen, was verschiedene biologische Effekte zur Folge hat.

Wirkmechanismus

The mechanism of action of 2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to inhibition or activation of biochemical pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3,3′-Dichlor-4,4′-diaminodiphenylmethan (MOCA): Wird bei der Herstellung von hochwertigem Polyurethan und Epoxidharz verwendet.

4,4′-Diaminodiphenylmethan (MDA): Ein wichtiger Zusatzstoff bei der Herstellung von Polyurethan und Duroplasten.

3,3′-Dimethyl-4,4′-diaminodiphenylmethan (MDT): Wird als Härter bei der Herstellung von Elektrokabeln und -drähten verwendet.

Einzigartigkeit

2-[[3,5-Dichlor-4-[(2,4-Diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentandisäure ist aufgrund der Kombination von Pteridin- und Benzoyleinheiten einzigartig, die ihr besondere chemische und biologische Eigenschaften verleihen. Ihre Fähigkeit, diverse chemische Reaktionen einzugehen und mit verschiedenen molekularen Zielstrukturen zu interagieren, macht sie zu einer wertvollen Verbindung in der Forschung und in industriellen Anwendungen.

Eigenschaften

Molekularformel |

C20H20Cl2N8O6 |

|---|---|

Molekulargewicht |

539.3 g/mol |

IUPAC-Name |

2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H20Cl2N8O6/c1-30(6-11-18(34)28-16-13(25-11)15(23)27-20(24)29-16)14-8(21)4-7(5-9(14)22)17(33)26-10(19(35)36)2-3-12(31)32/h4-5,10H,2-3,6H2,1H3,(H,26,33)(H,31,32)(H,35,36)(H5,23,24,27,28,29,34) |

InChI-Schlüssel |

OMIDGYJIJHQJTO-UHFFFAOYSA-N |

Kanonische SMILES |

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=C(C=C(C=C3Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12298167.png)

![lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)

![N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298207.png)

![N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298213.png)

![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene-6,15,24,33-tetramine](/img/structure/B12298215.png)